molecular formula Cl6Si2 B081481 六氯二硅烷 CAS No. 13465-77-5

六氯二硅烷

货号: B081481
CAS 编号: 13465-77-5
分子量: 268.9 g/mol
InChI 键: LXEXBJXDGVGRAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

City Chemical manufactures high purity Hexachlorodisilane, CAS 13465-77-5 in bulk quantity. HCDS is used to grow thin films of Si, SiO2, SiC, Si3N4 by chemical vapor deposition. The advantage to using HCDS is that it can be used at low temperatures;  powerful deoxygenating agent;  reducing agent;  fiber optics, solar energy products;  aiding ALD process. HCDS is predominantly used in semiconductor and solar manufacturing industries. Through chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, HCDS is used as a precursor for low temperature deposition of thin layers of SiN, epitaxial Si and SiON used in semiconductor manufacturing. HCDS is used to produce amorphous silicon thin films. HCDS can be utilized as a chemical diffusion barrier to create gate spacers for dynamic random access memory (DRAM) devices. Sometimes used in the pharmaceutical industry, for the reduction of phosphine oxides.
Hexachlorodisilane (HCDS) is a chlorosilane used as a precursor for producing disilanes. It is a dioxidizer that is used in the production of silicon films and silicon nitride based films.

作用机制

Target of Action

Hexachlorodisilane (HCDS), with the chemical formula Si2Cl6 , is an inorganic compound . It primarily targets silicon-based components used in semiconducting devices, including photovoltaic cells . It serves as a reagent and a volatile precursor to silicon metal .

Mode of Action

Hexachlorodisilane interacts with its targets through a series of chemical reactions. It is stable under air or nitrogen at temperatures of at least up to 400°C for several hours, but decomposes to dodecachloroneopentasilane and silicon tetrachloride in the presence of Lewis bases even at room temperature . This conversion is useful in making silicon-based components . The compound is also a useful reagent for deoxygenation reactions .

Biochemical Pathways

These processes are essential in the semiconductor industry and related fields .

Pharmacokinetics

It’s worth noting that hexachlorodisilane is a colorless liquid that fumes in moist air . Its boiling point is 144°C, and it has a molar mass of 268.88 g/mol .

Result of Action

The primary result of hexachlorodisilane’s action is the production of silicon-based components used in semiconducting devices . It also serves as a reagent for deoxygenation reactions . In the semiconductor industry, it’s used as a precursor for producing disilanes .

Action Environment

Hexachlorodisilane’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, it is stable under air or nitrogen at temperatures of at least up to 400°C for several hours . It decomposes in the presence of lewis bases even at room temperature .

属性

IUPAC Name

trichloro(trichlorosilyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cl6Si2/c1-7(2,3)8(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEXBJXDGVGRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065488
Record name Hexachlorodisilane
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Molecular Weight

268.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear to straw-colored liquid with an acrid odor of hydrogen chloride; [Matheson Tri-Gas MSDS]
Record name Disilane, 1,1,1,2,2,2-hexachloro-
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Record name Hexachlorodisilane
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CAS No.

13465-77-5
Record name 1,1,1,2,2,2-Hexachlorodisilane
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Record name Disilane, 1,1,1,2,2,2-hexachloro-
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Record name Disilane, 1,1,1,2,2,2-hexachloro-
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Record name Hexachlorodisilane
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Record name Hexachlorodisilane
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Record name HEXACHLORODISILANE
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Customer
Q & A

Q1: What is the molecular formula and weight of Hexachlorodisilane?

A1: Hexachlorodisilane has the molecular formula Si2Cl6 and a molecular weight of 268.88 g/mol. []

Q2: What spectroscopic data is available for Hexachlorodisilane?

A2: Extensive infrared and Raman spectroscopic data are available for Hexachlorodisilane in gaseous, liquid, and solid states. These studies have helped determine the vibrational assignments and confirm its D3d symmetry. [, , , ]

Q3: Is Hexachlorodisilane stable in the presence of water?

A3: Hexachlorodisilane readily hydrolyzes in the presence of moisture. The hydrolysis products can exhibit shock sensitivity depending on the reaction conditions and oxygen/silicon ratio. [, ]

Q4: Can Hexachlorodisilane be used in thin film deposition processes?

A4: Yes, Hexachlorodisilane has been successfully utilized as a precursor for the Chemical Vapor Deposition (CVD) of silicon nitride and polycrystalline silicon films. [, , , , , ]

Q5: Are there any challenges associated with using Hexachlorodisilane in thin film deposition?

A5: Silicon nitride films deposited using Hexachlorodisilane have been observed to exhibit lower hardness, elastic modulus, and fracture resistance compared to films deposited using other precursors like dichlorosilane. []

Q6: Can Hexachlorodisilane act as a reducing agent?

A6: Yes, Hexachlorodisilane acts as a reducing agent in several reactions. It can reduce phosphine oxides and sulfides to the corresponding phosphines, albeit with opposite stereoselectivities. [, ]

Q7: Is there a silicon analogue of the McMurry reaction?

A7: Yes, Hexachlorodisilane reacts with diarylmethanones to produce tetraarylethylenes in a reaction analogous to the titanium-catalyzed McMurry reaction. []

Q8: Have there been any computational studies on the structure of Hexachlorodisilane?

A8: Yes, ab initio and density functional theory calculations have been performed to optimize the equilibrium structure of Hexachlorodisilane and calculate its vibrational frequencies. [, , ]

Q9: Have computational methods been used to study reactions involving Hexachlorodisilane?

A9: Yes, computational studies have been conducted to investigate the bis-silylation reaction of ethylene with Hexachlorodisilane catalyzed by titanium dichloride. [] Also, density functional theory was employed to study the initial reaction of Hexachlorodisilane on an amorphous silica surface for atomic layer deposition. []

Q10: How can the shock sensitivity of Hexachlorodisilane hydrolysis products be controlled?

A10: The shock sensitivity of Hexachlorodisilane hydrolysis products can be controlled by adjusting the hydrolysis conditions, particularly the oxygen/silicon ratio in the resulting deposit. []

Q11: Can Hexachlorodisilane be recovered from industrial waste?

A11: Yes, Hexachlorodisilane can be recovered from chlorosilane residues generated during polysilicon production. Several processes, including distillation and a combination of adsorption and rectification, have been proposed and implemented for this purpose. [, , , ]

Q12: How can Hexachlorodisilane-containing vapor be disposed of safely?

A12: One method involves mixing the vapor with a non-polar hydrocarbon liquid and urea at specific temperatures and pressures. []

Q13: What software is commonly used to simulate processes involving Hexachlorodisilane?

A13: Aspen Plus software is a widely used tool for simulating and optimizing chemical processes, including those related to Hexachlorodisilane recovery and purification. []

Q14: When was the Raman spectrum of Hexachlorodisilane first reported?

A14: The Raman spectrum of Hexachlorodisilane was first reported in 1941. [] This study confirmed the D3h symmetry of the molecule and its internal free rotation around the Si–Si bond.

Q15: Are there any applications of Hexachlorodisilane in materials science beyond silicon nitride?

A15: Yes, Hexachlorodisilane has been explored as a precursor for the synthesis of novel organodisilicate xerogel glasses. [] These materials exhibit interesting properties, such as high surface area and thermal stability, making them potentially useful for various applications.

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